tert-butyl [2-({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)ethyl]carbamate
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Overview
Description
tert-Butyl [2-({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)ethyl]carbamate is a complex organic compound that features a pyrazole ring substituted with phenyl and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [2-({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)ethyl]carbamate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Substitution Reactions: The phenyl and thiophene groups are introduced via electrophilic aromatic substitution reactions.
Carbamate Formation: The final step involves the reaction of the pyrazole derivative with tert-butyl chloroformate in the presence of a base to form the carbamate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl [2-({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)ethyl]carbamate can undergo various chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
tert-Butyl [2-({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)ethyl]carbamate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the interactions of pyrazole derivatives with biological targets.
Mechanism of Action
The mechanism of action of tert-butyl [2-({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)ethyl]carbamate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting or activating their function. The phenyl and thiophene groups can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate: This compound is similar in structure but has different substituents on the pyrazole ring.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another compound with a tert-butyl carbamate group but with an indole ring instead of a pyrazole ring.
Uniqueness
tert-Butyl [2-({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)ethyl]carbamate is unique due to the combination of the pyrazole ring with phenyl and thiophene substituents, which can confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C21H24N4O3S |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
tert-butyl N-[2-[(2-phenyl-5-thiophen-2-ylpyrazole-3-carbonyl)amino]ethyl]carbamate |
InChI |
InChI=1S/C21H24N4O3S/c1-21(2,3)28-20(27)23-12-11-22-19(26)17-14-16(18-10-7-13-29-18)24-25(17)15-8-5-4-6-9-15/h4-10,13-14H,11-12H2,1-3H3,(H,22,26)(H,23,27) |
InChI Key |
LDJFQRXWNAZUEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C1=CC(=NN1C2=CC=CC=C2)C3=CC=CS3 |
Origin of Product |
United States |
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